

quantum chemical calculations for 2-Methylindoline

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An In-depth Technical Guide to Quantum Chemical Calculations for **2-Methylindoline**

Executive Summary

2-Methylindoline is a heterocyclic amine that serves as a crucial structural motif in various fields, including pharmaceuticals and materials science. Understanding its molecular properties at a quantum level is essential for predicting its reactivity, stability, and spectroscopic behavior, thereby accelerating research and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize **2-Methylindoline**. It details the theoretical methodologies, presents available computational data, and offers protocols for researchers. The focus is on molecular structure, vibrational analysis, and electronic properties such as those derived from Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. While extensive data exists for its vibrational properties, this guide also frames the computational context for its role as a potent electron donor in advanced materials.

Introduction to 2-Methylindoline

2-Methylindoline (C₉H₁₁N) is a bicyclic aromatic amine, structurally part of the broader indole family.[1] Its derivatives are investigated for a range of applications, including as norepinephrine reuptake inhibitors, antitumor agents, and diuretic agents.[2] In materials science, the **2-methylindoline** moiety is a common electron donor component in the design of photoswitchable molecules like Donor-Acceptor Stenhouse Adducts (DASAs).[3][4]



Quantum chemical calculations offer a powerful, non-experimental route to elucidate the geometric, electronic, and spectroscopic properties of molecules like **2-Methylindoline**.[5] These computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and reactivity indicators derived from molecular orbitals.

Computational Methodologies: A Theoretical Workflow

The quantum chemical investigation of a molecule typically follows a structured workflow. The foundational step is geometry optimization, which serves as the basis for all subsequent property calculations.

General Workflow for Quantum Chemical Calculations Input Initial Structure (e.g., from crystal data or builder) Calculation Engine (DFT) **Geometry Optimization Property Calculations** Frequency Analysis (NMR, FMO, MEP) Analysis & Results Vibrational Spectra NMR Spectra **Electronic Properties** Optimized Geometry (IR/Raman Frequencies) (Chemical Shifts) (HOMO/LUMO, MEP) (Bond lengths, angles)

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Caption: General workflow for performing and analyzing quantum chemical calculations.



Key computational methods include:

- Geometry Optimization: The process of finding the lowest energy arrangement of atoms,
 which corresponds to the most stable molecular structure.
- Vibrational Analysis: Calculation of the normal modes of vibration. The resulting frequencies
 can be directly compared to experimental FT-IR and Raman spectra to confirm the structure
 and assign spectral bands.
- Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[6][7] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and optical properties.
 [6]
- Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reaction sites.[8][9]
- NMR Chemical Shift Prediction: Methods like the Gauge-Independent Atomic Orbital (GIAO)
 are used to calculate theoretical NMR chemical shifts, which are invaluable for interpreting
 experimental spectra and confirming molecular structures.[5]

Spectroscopic and Structural Analysis of 2-Methylindoline

A detailed study on the vibrational spectra of **2-Methylindoline** provides a robust example of the power of computational analysis in confirming experimental data.

Molecular Symmetry

For computational purposes, **2-Methylindoline** is typically assumed to possess C_s point group symmetry, with the methyl group treated as a single point mass.[10] This symmetry consideration classifies its 42 fundamental vibrational modes into 29 in-plane (a') and 13 out-of-plane (a") species.[10]



Vibrational Analysis

A normal coordinate analysis of **2-Methylindoline** has been performed to assign its vibrational modes observed in FT-IR and Raman spectroscopy.[10] The calculations utilized Wilson's FG matrix method with a General Valence Force Field (GVFF).[10] The potential energy distribution (PED) was calculated to validate the assignments. The following table summarizes a selection of these assignments.

Vibrational Mode	Symmetry Species	Experimenta I FT-IR (cm ⁻¹)	Experimenta I Raman (cm ⁻¹)	Calculated (cm ⁻¹)	Assignment (PED %)
N-H Stretch	a'	3370	-	3368	ν(N-H) (100)
C-H Stretch (Aromatic)	a'	3045	3048	3044	ν(C-H) (98)
CH ₂ Asymmetric Stretch	a'	2955	2960	2958	Vas(CH2) (96)
CH ₂ Symmetric Stretch	a'	2840	2843	2841	ν _s (CH ₂) (95)
C=C Stretch (Aromatic)	a'	1610	1612	1611	ν(C=C) (85)
CH ₂ Wagging	a"	1330	-	1328	ω(CH ₂) (78)
C-N Stretch	a'	1265	1268	1264	ν(C-N) (65)
C-H Out-of- plane Bend	a"	745	-	746	γ(C-H) (80)
Data sourced from Krishnakumar & Xavier (2003).[10]					



Reactivity and Electronic Properties

While a detailed computational analysis of isolated **2-Methylindoline**'s electronic properties is not widely published, its role as an electron donor in larger molecular systems has been studied extensively. The principles of FMO and MEP analysis are central to understanding its function.

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is largely governed by the interaction of its frontier orbitals. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor.[7] For **2-Methylindoline**, the nitrogen lone pair and the π -system of the aromatic ring contribute significantly to the HOMO, making it an effective electron donor.

In the context of DASAs, the HOMO of the **2-methylindoline** donor interacts with the LUMO of the acceptor moiety. The energy gap between these orbitals dictates the color (absorption wavelength) and photoswitching properties of the resulting molecule.[4] Computational studies on these complex systems are used to tune the HOMO-LUMO gap by modifying the donor or acceptor to achieve desired optical properties.[4]

HOMO (High Energy, Occupied) LUMO HOMO

FMO Interaction in Donor-Acceptor Systems

Charge Transfer (Main Interaction)

(Low Energy, Unoccupied)

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